Cas no 399043-35-7 (3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine)

3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a fluorinated benzothiophene derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a tetrahydrobenzothiophene core substituted with a 3-fluorobenzoyl group at the 3-position and an amine at the 2-position, offering a versatile scaffold for further functionalization. The fluorine substituent enhances metabolic stability and binding affinity in target interactions, making it valuable for drug discovery. The compound’s rigid yet modifiable framework allows for exploration in kinase inhibition or GPCR modulation. High purity and well-defined synthetic pathways ensure reproducibility for research use. Its balanced lipophilicity and electronic properties contribute to favorable pharmacokinetic profiles in preclinical studies.
3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine structure
399043-35-7 structure
Product Name:3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
CAS No:399043-35-7
MF:C15H14FNOS
MW:275.34116601944
CID:3107602
PubChem ID:2554433
Update Time:2025-11-02

3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl)methanone
    • 3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
    • CHEMBL127986
    • WAY-388641
    • MFCD06363450
    • G57933
    • 960-650-4
    • CCG-306131
    • SR-01000059895
    • (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone
    • CS-0222809
    • AKOS005198961
    • Z57041959
    • SR-01000059895-1
    • Methanone,(2-amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)(3-fluorophenyl)-
    • 399043-35-7
    • EN300-11274
    • Inchi: 1S/C15H14FNOS/c16-10-5-3-4-9(8-10)14(18)13-11-6-1-2-7-12(11)19-15(13)17/h3-5,8H,1-2,6-7,17H2
    • InChI Key: AVINEQRMMABGCF-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(C2C=CC=C(C=2)F)=O)C2=C1CCCC2)N

Computed Properties

  • Exact Mass: 275.07801341Da
  • Monoisotopic Mass: 275.07801341Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 71.3Ų

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3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:399043-35-7)3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Order Number:A1234649
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:25
Price ($):1275
Email:sales@amadischem.com

Additional information on 3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Comprehensive Guide to 3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS No. 399043-35-7): Properties, Applications, and Market Insights

3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS No. 399043-35-7) is a specialized fluorinated benzothiophene derivative with significant potential in pharmaceutical and materials science research. This compound, characterized by its unique tetrahydrobenzothiophene core and 3-fluorobenzoyl substituent, has attracted attention from researchers exploring novel bioactive molecules and advanced material precursors.

The molecular structure of 3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine combines several pharmacophoric features that make it particularly interesting for drug discovery. The fluorine atom at the 3-position of the benzoyl group enhances the compound's metabolic stability and membrane permeability, while the tetrahydrobenzothiophene scaffold provides a rigid framework that can interact with various biological targets. These structural characteristics have led to investigations of its potential as a kinase inhibitor precursor or GPCR modulator in neurological research.

Recent studies have explored the synthetic applications of CAS 399043-35-7 in developing new therapeutic agents. The compound's amine functionality allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. Researchers are particularly interested in its potential to create selective enzyme inhibitors, with some preliminary studies suggesting activity against certain neurodegenerative disease targets. The fluorobenzoyl group also contributes to improved pharmacokinetic properties in derivative compounds.

In material science, 3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has shown promise as a precursor for organic electronic materials. The benzothiophene core provides good charge transport characteristics, while the fluorine substitution can tune the material's electronic properties. These features make it potentially valuable for developing new organic semiconductors or photovoltaic materials, aligning with current industry demands for more efficient energy solutions.

The synthesis of CAS 399043-35-7 typically involves multi-step organic transformations starting from commercially available tetrahydrobenzothiophene derivatives. Modern synthetic approaches emphasize atom-economical methods and green chemistry principles, reflecting the growing importance of sustainable practices in chemical manufacturing. Process optimization continues to be an active area of research to improve yields and reduce environmental impact.

Analytical characterization of 3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research applications. The fluorine NMR signal at approximately -110 ppm serves as a distinctive marker for quality control purposes.

Market demand for fluorinated heterocyclic compounds like 399043-35-7 has grown steadily, driven by pharmaceutical industry needs and materials science applications. Current trends show increasing interest in targeted drug delivery systems and precision medicine approaches, where such specialized building blocks play crucial roles. The compound's commercial availability from specialty chemical suppliers has expanded in recent years to meet research demand.

Handling and storage of 3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, researchers should follow good laboratory practices when working with this material. Proper storage in anhydrous conditions at controlled temperatures helps maintain stability over extended periods.

Future research directions for CAS 399043-35-7 include exploring its potential in bioconjugation chemistry and as a scaffold for proteolysis targeting chimeras (PROTACs). The compound's structural features make it suitable for developing bifunctional molecules in these emerging therapeutic modalities. Additionally, its application in catalysis research as a ligand precursor represents another promising avenue of investigation.

For researchers seeking alternatives or related compounds, structural analogs of 3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with varied halogen substitutions or ring modifications may offer different biological or physical properties. The growing field of fluorine chemistry continues to provide new insights into how such modifications affect molecular behavior in both biological and material contexts.

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Amadis Chemical Company Limited
(CAS:399043-35-7)3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
A1234649
Purity:99%
Quantity:5g
Price ($):1275
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